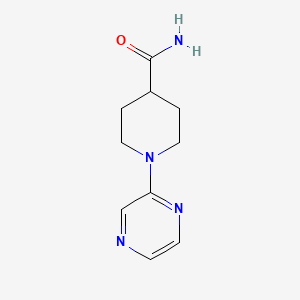
1-Pyrazin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrazin-2-ylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that pyrazinamide, a structurally similar compound, is known to enter the bacterium passively and is metabolized within the cytoplasm to pyrazinoic acid, the active form of the drug .
Result of Action
A series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Biologische Aktivität
1-Pyrazin-2-ylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C10H14N4O and a molecular weight of approximately 206.25 g/mol. Its structure features a piperidine ring substituted with both a pyrazine moiety and a carboxamide group, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, similar to other compounds in its class. The compound may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis, which is known to be affected by structurally similar compounds such as pyrazinamide. The mechanism typically involves passive diffusion into bacterial cells, where it is metabolized into an active form that disrupts bacterial function .
Antimicrobial Activity
Research indicates that this compound shows promising activity against various microbial strains. Its efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 2.0 |
| Escherichia coli | 4.0 |
Anticancer Properties
In addition to antimicrobial effects, studies have explored the anticancer potential of this compound. A notable study demonstrated that derivatives of piperidine carboxamides exhibit antiproliferative effects on cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis
- Anticancer Activity
Comparative Analysis with Similar Compounds
The unique combination of the pyrazine and piperidine structures in this compound distinguishes it from other compounds such as indomethacin and pyrazinamide, which also exhibit significant biological activities.
| Compound | Target Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Inhibition of bacterial growth; antiproliferative effects on cancer cells |
| Pyrazinamide | Antitubercular | Conversion to pyrazinoic acid |
| Indomethacin | Anti-inflammatory | COX inhibition |
Eigenschaften
IUPAC Name |
1-pyrazin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-10(15)8-1-5-14(6-2-8)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXYVXFBTXLXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














